Isocytosine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isocytosine has numerous applications in scientific research:

Mécanisme D'action

Target of Action

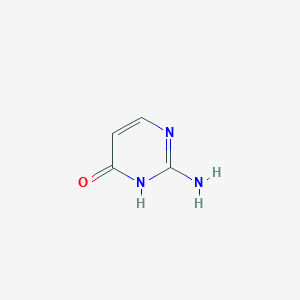

Isocytosine, also known as 2-Amino-4-hydroxypyrimidine, is a pyrimidine base that is an isomer of cytosine . It is used in combination with isoguanine in studies of unnatural nucleic acid analogues of the normal base pairs in DNA . In particular, it is used as a nucleobase of hachimoji RNA . The primary targets of this compound are therefore the nucleic acids in the cells where it can interact with the base pairs.

Mode of Action

This compound interacts with its targets by forming hydrogen-bonded dimers in the same way as the guanine–cytosine base pair . It pairs in a “reversed Watson–Crick” manner with natural guanine or in a normal manner with non-natural isoguanine . This interaction results in changes in the structure of the nucleic acids.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation and function of nucleic acids. It is used in studies of unnatural nucleic acid analogues of the normal base pairs in DNA . The downstream effects of these interactions can influence the structure and function of the DNA and RNA molecules in the cells.

Pharmacokinetics

It is known that this compound can be synthesized from guanidine and malic acid

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with nucleic acids. By forming hydrogen-bonded dimers with guanine or isoguanine, this compound can influence the structure and function of DNA and RNA molecules

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the formation of hydrogen bonds between this compound and guanine or isoguanine Additionally, the presence of other molecules in the environment, such as enzymes and cofactors, can also influence the action of this compound

Analyse Biochimique

Biochemical Properties

Isocytosine is involved in the pyrimidine salvage pathway, which allows the cell to utilize cytosine for pyrimidine nucleotide synthesis . It is also able to catalyze deamination of isoguanine, a mutagenic oxidation product of adenine in DNA, and of this compound .

Cellular Effects

This compound has been suggested to be a potential practical enzyme/prodrug pair for cancer therapy through gene-directed enzyme-prodrug therapy (GDEPT) method . The therapeutic effect of wildtype or the mutated VCZ protein in the colorectal cancer cell lines has been evaluated .

Molecular Mechanism

Cytosine deaminase (CDA) was able to catalyze the deamination of this compound and the hydrolysis of 3-oxauracil . Large inverse solvent isotope effects were obtained on k(cat) and k(cat)/K(m), consistent with the formation of a low-barrier hydrogen bond during the conversion of cytosine to uracil .

Metabolic Pathways

Méthodes De Préparation

Isocytosine can be synthesized through various methods. One common method involves the reaction of guanidine with malic acid . Another method includes the solid-phase synthesis of this compound derivatives, which involves the immobilization of 2-thiouracil on a Merrifield resin, oxidation to the sulfone, and aminolysis under mild conditions . Industrial production methods often involve the use of guanidine hydrochloride and sodium ethoxide .

Analyse Des Réactions Chimiques

Isocytosine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert this compound into different forms.

Substitution: This compound can undergo substitution reactions, particularly involving the amino group. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride.

Comparaison Avec Des Composés Similaires

Isocytosine is similar to other pyrimidine bases such as cytosine, uracil, and thymine. it is unique due to its ability to pair in a reversed Watson-Crick manner with natural guanine . Similar compounds include:

Cytosine: A natural nucleobase in DNA and RNA.

Uracil: A natural nucleobase in RNA.

Thymine: A natural nucleobase in DNA.

Isoguanine: A non-natural nucleobase that pairs with this compound.

This compound’s unique pairing properties and stability make it a valuable compound in various scientific and industrial applications.

Activité Biologique

Isocytosine (IC), a non-natural nucleobase and isomer of cytosine, has garnered attention in recent years for its potential applications in biochemistry and pharmacology, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its enzymatic interactions, structural characteristics, and therapeutic applications.

Structural Characteristics and Enzymatic Activity

This compound is chemically recognized as 2-aminouracil. It has been studied for its unique ability to form hydrogen bonds with other nucleobases, which is crucial for its role in various biochemical pathways. The enzyme this compound deaminase (ICD), specifically the variant VCZ, has been identified as a key player in converting this compound into uracil. This reaction is significant as it can be utilized in gene-directed enzyme-prodrug therapy (GDEPT) for cancer treatment.

Table 1: Key Properties of this compound and Its Enzymatic Interactions

| Property | This compound (IC) | 5-Fluorothis compound (5-FIC) | Uracil |

|---|---|---|---|

| Chemical Formula | C4H4N2O | C4H3FN2O | C4H4N2O2 |

| Molecular Weight | 84.08 g/mol | 116.08 g/mol | 112.09 g/mol |

| Role in Therapy | Prodrug conversion | Precursor to 5-FU | Product of ICD activity |

| Enzyme Interaction | ICD (VCZ) | Converts to 5-FU | End product |

The enzymatic conversion of this compound to uracil by ICD involves specific binding sites and catalytic residues within the enzyme structure. Recent studies using X-ray crystallography have elucidated the structural dynamics of VCZ, revealing critical conformational changes upon substrate binding that facilitate the deamination process. These findings suggest that optimizing the enzyme/prodrug pair could enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapy drugs.

Study on VCZ and 5-FIC

A pivotal study demonstrated the effectiveness of the VCZ/5-FIC system in vitro using human colorectal cancer cell lines (Caco-2 and U87). The results showed that while 5-FIC alone had minimal cytotoxic effects, the presence of VCZ significantly increased cell death rates—approximately 60% reduction in viable cells was observed when both were administered together . Furthermore, in vivo experiments indicated that co-injection of VCZ-expressing mesenchymal stem cells with 5-FIC led to enhanced tumor necrosis and improved survival rates in tumor-bearing mice by about 50% compared to control groups.

Excited-State Dynamics Research

Research into the excited-state dynamics of this compound has revealed insights into its photochemical properties. Studies employing resonant two-photon ionization (R2PI) spectroscopy have highlighted that this compound exhibits unique spectral characteristics compared to its canonical counterparts like cytosine and guanine. The excited-state lifetimes and behavior under various solvent conditions were analyzed, providing a deeper understanding of its potential roles in prebiotic chemistry and molecular biology .

Propriétés

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.